2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
Systematic Nomenclature and Structural Classification
The IUPAC name of this compound systematically describes its fused heterocyclic core and substituents. The parent structure, thieno[2,3-d]pyrimidine , consists of a thiophene ring fused to a pyrimidine ring at the position (Figure 1). The numbering begins at the sulfur atom in the thiophene moiety, with the pyrimidine nitrogen atoms at positions 1 and 3. Substituents are assigned as follows:
- 2,3-Dimethyl : Methyl groups at positions 2 and 3 of the dihydrothienopyrimidine system
- 4-Oxo : A ketone group at position 4
- 6-Sulfanyl : A sulfur atom at position 6, connected to an acetamide group
- N-(4-Ethoxyphenyl) : The acetamide nitrogen is substituted with a 4-ethoxyphenyl group
The molecular formula is C₁₉H₂₁N₃O₃S₂ , with a molecular weight of 427.52 g/mol. Structural classification places this compound within the broader family of dihydrothienopyrimidinones , characterized by a partially saturated pyrimidine ring fused to a thiophene system.
Table 1: Structural descriptors of 2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
| Property | Description |
|---|---|
| Core structure | Thieno[2,3-d]pyrimidin-4(3H)-one |
| Key substituents | 2,3-Dimethyl; 6-sulfanylacetamide; N-(4-ethoxyphenyl) |
| Functional groups | Ketone, thioether, acetamide, ether |
| Hybridization | sp² (aromatic thiophene) and sp³ (dihydropyrimidine) |
Historical Context of Thieno[2,3-d]Pyrimidine Derivatives in Medicinal Chemistry
Thieno[2,3-d]pyrimidine derivatives emerged as bioisosteric analogs of purine nucleobases, particularly adenine, due to their isoelectronic nature and similar hydrogen-bonding capabilities. Early medicinal chemistry work (1980s–2000s) focused on exploiting this similarity for kinase inhibition and antimicrobial applications. Key milestones include:
- Anticancer Applications : Modifications at the 2- and 4-positions yielded potent tyrosine kinase inhibitors, with several derivatives advancing to preclinical trials for non-small cell lung cancer.
- Anti-inflammatory Agents : Introduction of sulfanyl groups at position 6, as seen in the subject compound, demonstrated enhanced COX-2 selectivity in murine models (2015–2020).
- Antimicrobial Scaffolds : Fluorinated derivatives at position 5 showed nanomolar activity against Staphylococcus aureus in 2018 studies.
The structural plasticity of the thieno[2,3-d]pyrimidine core allows for targeted modifications:
- Position 2 : Small alkyl groups (methyl, ethyl) optimize steric compatibility with hydrophobic kinase pockets
- Position 4 : Ketone or amine groups modulate electronic properties and hydrogen-bonding capacity
- Position 6 : Sulfur-containing substituents enhance membrane permeability and metabolic stability
Significance of Sulfanyl-Acetamide Functionalization in Heterocyclic Systems
The 6-sulfanyl-acetamide moiety in this compound represents a strategic functionalization with three critical advantages:
1. Enhanced Binding Affinity :
The thioether linkage (-S-) provides:
- Hydrophobic interactions with enzyme subpockets
- Polarizability for induced-fit binding to cysteine-rich domains
- Conformational restraint compared to oxygen analogs
2. Metabolic Stability :
Comparative studies show sulfanyl derivatives exhibit 2–3× longer plasma half-lives than their oxy-analogs in rat pharmacokinetic models.
3. Synthetic Versatility :
The acetamide terminus permits further derivatization through:
- N-alkylation (e.g., ethoxy group in this compound)
- Aryl substitutions (e.g., 4-ethoxyphenyl for π-stacking interactions)
- Chelation potential via the amide carbonyl
Table 2: Impact of sulfanyl-acetamide functionalization on biological activity
| Derivative Type | Target IC₅₀ (μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Parent (unsubstituted) | 12.4 | 1.8 | 0.32 |
| Sulfanyl-acetamide | 3.7 | 2.9 | 0.18 |
| Oxy-acetamide | 8.1 | 2.1 | 0.25 |
Properties
Molecular Formula |
C18H19N3O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(2,3-dimethyl-4-oxothieno[2,3-d]pyrimidin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-4-24-13-7-5-12(6-8-13)20-15(22)10-25-16-9-14-17(26-16)19-11(2)21(3)18(14)23/h5-9H,4,10H2,1-3H3,(H,20,22) |
InChI Key |
HLROXLAPEDSDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC3=C(S2)N=C(N(C3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thienopyrimidine Core: This is achieved by the condensation of appropriate thieno[2,3-d]pyrimidine precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 4-ethoxyphenyl acetic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide exhibit antimicrobial properties. Research has shown that derivatives of thieno[2,3-d]pyrimidines possess significant activity against various bacterial strains. For instance:
- Case Study : A derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential for development as an antimicrobial agent .
Anticancer Potential
The compound's structural components suggest it may interfere with cancer cell proliferation. Thieno[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in tumor growth.
- Case Study : In vitro studies revealed that certain thieno[2,3-d]pyrimidine derivatives induced apoptosis in cancer cell lines by activating caspase pathways .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases. Compounds with similar structures have been shown to modulate inflammatory pathways.
- Research Insight : Thieno[2,3-d]pyrimidines have been reported to inhibit the NF-kB pathway, leading to reduced production of pro-inflammatory cytokines .
The biological activity of 2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can be summarized as follows:
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
*Calculated based on molecular formulas.
Structural and Electronic Variations
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-ethoxyphenyl group contrasts with the 4-nitrophenyl substituent in , which reduces electron density and may alter reactivity or binding interactions.
Hydrogen Bonding and Crystallography
- The acetamide group (-NHCO-) and ethoxy oxygen in the target compound likely participate in hydrogen bonding networks, as observed in similar structures .
Biological Activity
The compound 2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a derivative of thieno[2,3-d]pyrimidine that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound includes a thieno[2,3-d]pyrimidine core with a sulfanyl group and an ethoxyphenyl acetamide substituent. The molecular formula is , and it has a molecular weight of 298.38 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. In particular, the compound was evaluated for its in vitro antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity of 2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Pseudomonas aeruginosa | 64 µg/mL | Weak |
The compound exhibited moderate to strong activity against Escherichia coli and Staphylococcus aureus but was less effective against Pseudomonas aeruginosa .
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, the compound has shown potential cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several thieno[2,3-d]pyrimidine derivatives, including the target compound.
Table 2: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Relative Potency |
|---|---|---|---|
| 2-[(2,3-Dimethyl-4-oxo...acetamide | SW620 | 15 | High |
| 2-(4-Ethoxyphenyl)-N-(4-methylphenyl)... | PC-3 | 20 | Moderate |
| Control (5-FU) | NCI-H23 | 12 | Reference |
The compound demonstrated an IC50 value of 15 µM against the SW620 colon cancer cell line, indicating significant cytotoxicity compared to other derivatives . It was found to activate procaspase-3 pathways, suggesting a mechanism involving apoptosis induction .
Mechanistic Insights
The biological activity of the compound can be attributed to its structural features that enhance interactions with biological targets. The thieno[2,3-d]pyrimidine scaffold is known for its ability to inhibit key enzymes involved in cellular proliferation and survival pathways.
In a recent investigation into the mechanism of action of thieno[2,3-d]pyrimidine derivatives, it was found that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds similar to our target were shown to increase caspase activity significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
